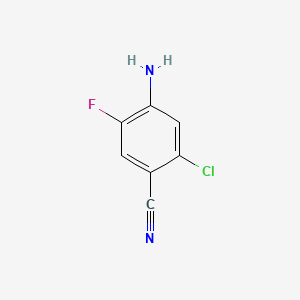![molecular formula C12H19NO3 B597749 Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate CAS No. 143306-64-3](/img/structure/B597749.png)
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Descripción general
Descripción
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a solid at room temperature . It has a molecular weight of 225.29 and a molecular formula of C12H19NO3 .Aplicaciones Científicas De Investigación
Preparation of 2,3-oxidosqualene Cyclase Inhibitors
“Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate” is used as a reagent in the preparation of 2,3-oxidosqualene cyclase inhibitors . These inhibitors are significant in the field of medicinal chemistry as they play a crucial role in the biosynthesis of sterols, including cholesterol. By inhibiting this enzyme, it’s possible to control the levels of cholesterol, which is beneficial for treating conditions like hypercholesterolemia.
Spirocyclic Building Block
This compound can serve as a spirocyclic building block . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom. These structures are commonly found in many natural products and pharmaceuticals. Therefore, “Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate” could be used in the synthesis of various complex organic molecules.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDYRJCLKTFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728200 | |
| Record name | tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
CAS RN |
143306-64-3 | |
| Record name | tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

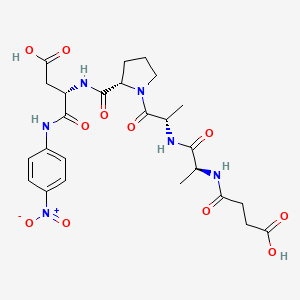
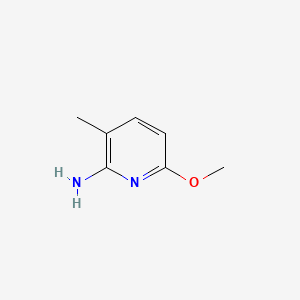
![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

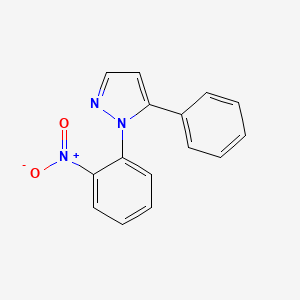
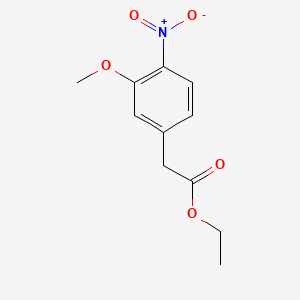

![3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid](/img/structure/B597684.png)
